Comparison of Key Physicochemical Properties with the Methylated Analog CCG-2046
The absence of a methyl group in 3-Propyl-1,1,2,2-cyclopropanetetracarbonitrile compared to its closest analog, 3-Methyl-3-propyl-1,1,2,2-cyclopropanetetracarbonitrile (CCG-2046), leads to a measurable reduction in molecular weight and a significant alteration in lipophilicity. This difference is critical for applications where these parameters influence solubility, membrane permeability, or downstream synthetic modifications [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 184.20 |
| Comparator Or Baseline | 198.22 (CCG-2046) |
| Quantified Difference | -14.02 g/mol (approx. 7.1% reduction) |
| Conditions | Calculated from molecular formula C10H8N4 vs. C11H10N4 [1] |
Why This Matters
A lower molecular weight can be advantageous in lead optimization for drug discovery, potentially improving ligand efficiency and pharmacokinetic properties.
- [1] J-GLOBAL. 3-Propylcyclopropane-1,1,2,2-tetracarbonitrile. Accessed 2026-04-21. View Source
